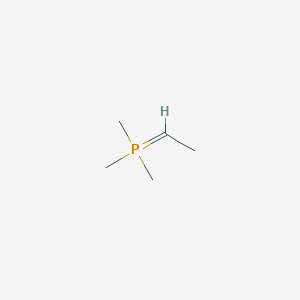![molecular formula C9H12Cl2O B14592596 7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one CAS No. 61286-76-8](/img/structure/B14592596.png)
7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7-Dichloro-2,2-dimethylbicyclo[320]heptan-6-one is a bicyclic compound characterized by its unique structure, which includes two chlorine atoms and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one typically involves the chlorination of bicyclo[3.2.0]hept-2-en-6-one. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. Common reagents used in this synthesis include chlorine gas and suitable solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and reactant concentrations. The goal is to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the replacement of chlorine atoms with the nucleophile.
科学研究应用
7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets. The chlorine atoms and bicyclic structure allow it to form stable complexes with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one: Lacks chlorine atoms, leading to different reactivity and applications.
Bicyclo[3.2.0]hept-2-en-6-one: A simpler structure without methyl or chlorine substitutions.
Uniqueness
7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where these properties are advantageous .
属性
CAS 编号 |
61286-76-8 |
|---|---|
分子式 |
C9H12Cl2O |
分子量 |
207.09 g/mol |
IUPAC 名称 |
7,7-dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C9H12Cl2O/c1-8(2)4-3-5-6(8)9(10,11)7(5)12/h5-6H,3-4H2,1-2H3 |
InChI 键 |
YLZIXTUHYFLLJV-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC2C1C(C2=O)(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


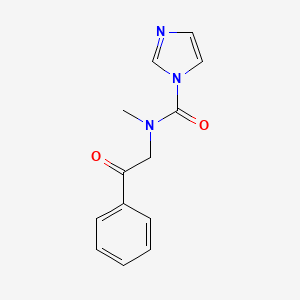
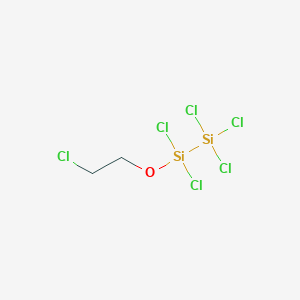
![N~1~,N~2~-Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine](/img/structure/B14592529.png)
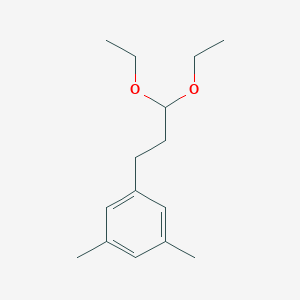
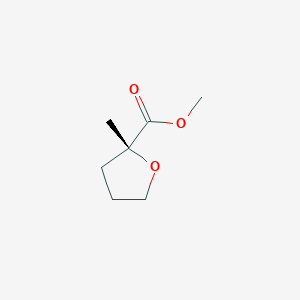
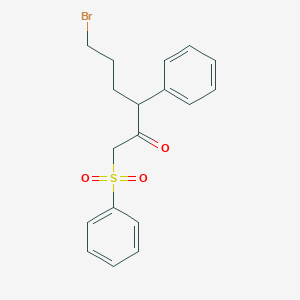
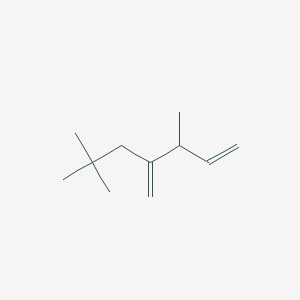
![2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine](/img/structure/B14592576.png)
![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphate](/img/structure/B14592584.png)
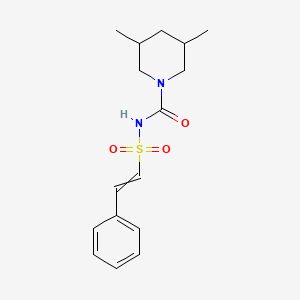
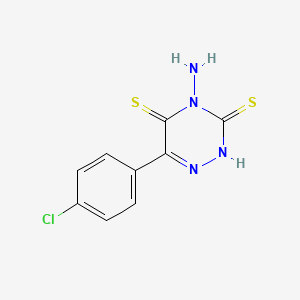

![2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol](/img/structure/B14592610.png)
